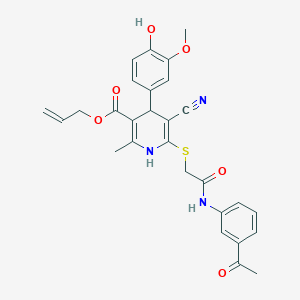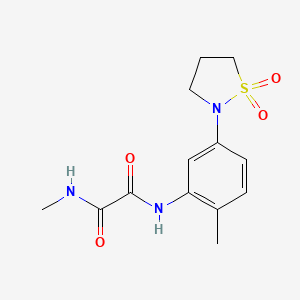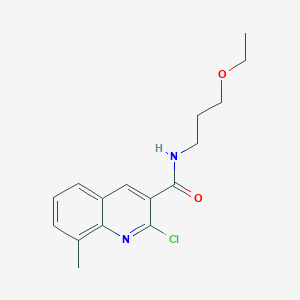![molecular formula C23H27N3O5S B2444672 2-(ethyl(m-tolyl)amino)-2-oxoethyl 4-(1,1-dioxido-2H-benzo[e][1,2,4]thiadiazin-3-yl)-3-methylbutanoate CAS No. 941900-18-1](/img/structure/B2444672.png)
2-(ethyl(m-tolyl)amino)-2-oxoethyl 4-(1,1-dioxido-2H-benzo[e][1,2,4]thiadiazin-3-yl)-3-methylbutanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(ethyl(m-tolyl)amino)-2-oxoethyl 4-(1,1-dioxido-2H-benzo[e][1,2,4]thiadiazin-3-yl)-3-methylbutanoate is a useful research compound. Its molecular formula is C23H27N3O5S and its molecular weight is 457.55. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Toxicological Evaluation for Food and Beverage Applications
The compound and its structurally related flavors have been assessed for safety in food and beverage applications. Studies revealed minimal oxidative metabolism, poor absorption, rapid elimination, and no genotoxic concerns. Subchronic oral toxicity studies in rats identified no observed adverse effect levels, indicating safety for use in food products (Arthur et al., 2015).
Antimicrobial and Anticancer Activities
Derivatives of the compound have been synthesized and evaluated for antimicrobial and anti-lipase activities. Some derivatives showed potential as antimicrobial agents, indicating their application in the development of new treatments for microbial infections (Özil et al., 2015). Additionally, certain derivatives displayed moderate to good inhibitory activity against various cancer cell lines, suggesting their application in cancer research (Kamal et al., 2011).
Antibacterial and Antifungal Activities
Newly synthesized compounds, related to the main compound, have been tested for their antibacterial and antifungal activities against various strains. This research highlights the potential use of these compounds in developing new antibacterial and antifungal agents (Desai et al., 2007).
Psychotropic Activity
Certain derivatives have shown potential psychotropic activity, indicating their possible application in the development of new psychotropic medications (Grigoryan et al., 2011).
Mast Cell Tryptase Inhibitors
A library of compounds related to the main compound has been developed as inhibitors of human mast cell tryptase. These inhibitors exhibit selectivity and are potentially useful in treating conditions related to mast cell activation (Combrink et al., 1998).
Mechanism of Action
Target of Action
Compounds with a similar 1,2,4-benzothiadiazine-1,1-dioxide scaffold have been reported to exhibit a wide range of biological activities, including antimicrobial, antiviral, antihypertensive, antidiabetic, anticancer effects, and more . They have also been reported to act as KATP channel activators and AMPA receptor modulators .
Mode of Action
The 1,2,4-benzothiadiazine-1,1-dioxide scaffold is known to interact with various targets, leading to a range of biological effects . The presence of different functional groups attached to the ring, such as alkyl, aryl, alkylamino, benzyl, keto, etc., can influence the activity of the compound .
Biochemical Pathways
Compounds with a similar 1,2,4-benzothiadiazine-1,1-dioxide scaffold are known to interact with various biochemical pathways, leading to a range of downstream effects .
Result of Action
Compounds with a similar 1,2,4-benzothiadiazine-1,1-dioxide scaffold are known to exhibit a wide range of biological activities .
Properties
IUPAC Name |
[2-(N-ethyl-3-methylanilino)-2-oxoethyl] 4-(1,1-dioxo-4H-1λ6,2,4-benzothiadiazin-3-yl)-3-methylbutanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27N3O5S/c1-4-26(18-9-7-8-16(2)12-18)22(27)15-31-23(28)14-17(3)13-21-24-19-10-5-6-11-20(19)32(29,30)25-21/h5-12,17H,4,13-15H2,1-3H3,(H,24,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGVFIZDAGNEZNF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C1=CC=CC(=C1)C)C(=O)COC(=O)CC(C)CC2=NS(=O)(=O)C3=CC=CC=C3N2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27N3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
457.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![8,10-Dinitro-5,11-dihydrobenzo[b][1,4]benzodiazepin-6-one](/img/structure/B2444592.png)
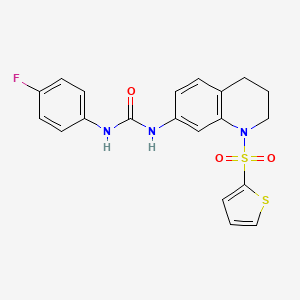

![2-(2,4-Difluorophenyl)-1-[4-(1,2,5-thiadiazol-3-yloxy)piperidin-1-yl]ethan-1-one](/img/structure/B2444595.png)
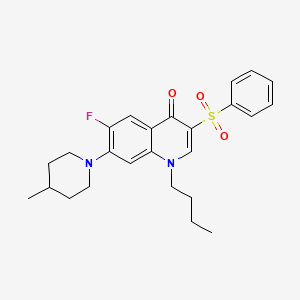

![3-{1-[(2-Methylphenyl)sulfonyl]-4-piperidyl}propanoic acid](/img/structure/B2444600.png)

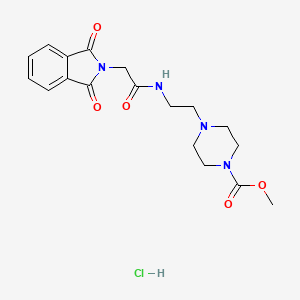
![1-butyl-4-{1-[3-(2-methoxyphenoxy)propyl]-1H-benzimidazol-2-yl}pyrrolidin-2-one](/img/structure/B2444605.png)
